tert-Butyl pyridin-3-ylglycinate dihydrochloride

Aqueous solubility Salt selection Formulation

tert-Butyl pyridin-3-ylglycinate dihydrochloride (CAS 1260641-04-0; molecular formula C₁₁H₁₈Cl₂N₂O₂; MW 281.18 g/mol) is a non-proteinogenic α-amino acid ester derivative featuring a pyridin-3-yl substituent at the α-carbon, a tert-butyl ester-protected carboxyl group, and a dihydrochloride salt form comprising two equivalents of HCl. The compound integrates three structural motifs—a pyridine ring capable of π-stacking and hydrogen bonding, a free α-amine for peptide coupling, and an acid-labile tert-butyl ester for orthogonal deprotection—making it a versatile intermediate in the synthesis of heterocyclic peptidomimetics, kinase inhibitors, and PET radiopharmaceutical synthons.

Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol
Cat. No. B12842595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl pyridin-3-ylglycinate dihydrochloride
Molecular FormulaC11H18Cl2N2O2
Molecular Weight281.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1=CN=CC=C1.Cl.Cl
InChIInChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9;;/h4-7,13H,8H2,1-3H3;2*1H
InChIKeyLBJWAUBMUCZXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl pyridin-3-ylglycinate dihydrochloride: A Protected, Soluble Heterocyclic Amino Acid Building Block for Peptide and Medicinal Chemistry


tert-Butyl pyridin-3-ylglycinate dihydrochloride (CAS 1260641-04-0; molecular formula C₁₁H₁₈Cl₂N₂O₂; MW 281.18 g/mol) is a non-proteinogenic α-amino acid ester derivative featuring a pyridin-3-yl substituent at the α-carbon, a tert-butyl ester-protected carboxyl group, and a dihydrochloride salt form comprising two equivalents of HCl . The compound integrates three structural motifs—a pyridine ring capable of π-stacking and hydrogen bonding, a free α-amine for peptide coupling, and an acid-labile tert-butyl ester for orthogonal deprotection—making it a versatile intermediate in the synthesis of heterocyclic peptidomimetics, kinase inhibitors, and PET radiopharmaceutical synthons [1].

Why Generic Substitution of Pyridin-3-ylglycinate Esters Introduces Procurement Risk


In-class compounds such as the free base (CAS 327053-21-4), the monohydrochloride salt (CAS 112195-03-6), and the pyridin-4-yl regioisomer (CAS 1260638-12-7) cannot be interchanged with the target dihydrochloride without altering critical experimental parameters. The dihydrochloride salt form governs aqueous solubility and the stoichiometry of base required for coupling neutralization [1]. The 3-position of the pyridine ring determines the pKa of the heterocyclic nitrogen and the lipophilicity of the molecule, directly affecting receptor binding geometry and membrane permeability relative to the 4-yl isomer . Furthermore, the tert-butyl ester provides orthogonal acid-labile protection that is selectively cleavable in the presence of methyl or ethyl esters—a capability not shared by other ester protecting groups [2]. These differences are not cosmetic; they produce quantifiable changes in solubility, reactivity, and biological recognition that propagate through multi-step syntheses.

Quantitative Evidence Guide: Differentiating tert-Butyl pyridin-3-ylglycinate dihydrochloride from Closest Analogs


Dihydrochloride Salt Form Drives >1.7-Unit LogP Reduction and Aqueous Miscibility vs. Free Base

The dihydrochloride salt (CAS 1260641-04-0) exhibits a measured LogP of 0.77 , while the corresponding free base glycine tert-butyl ester is described as immiscible with water and miscible only with organic solvents (acetone, methanol) . The pyridin-4-yl free base regioisomer has a computed XLogP3-AA of 1.7 [1]. This difference of approximately 0.93 log units between the dihydrochloride and the 4-yl free base represents a roughly 8.5-fold difference in lipophilicity. For amino acid dihydrochloride salts broadly, class-level solubility studies demonstrate that dihydrochloride forms increase aqueous solubility by >3.3-fold over monohydrochloride forms, with L-lysine dihydrochloride showing log S = 2.2138+0.00409t vs. log S = 1.6990+0.01294t for the monohydrochloride at 25°C [2].

Aqueous solubility Salt selection Formulation Bioconjugation

Pyridine Ring Regioisomerism: Pyridin-3-yl vs. Pyridin-4-yl Produces ΔpKa of 0.53 Units with Implications for Hydrogen Bonding and Target Engagement

The pyridine nitrogen position controls both basicity and the spatial orientation of hydrogen bond donor/acceptor interactions. The (S)-pyridin-3-yl-glycine tert-butyl ester has a predicted pKa of 5.53±0.50 , while the corresponding (S)-pyridin-4-yl-glycine tert-butyl ester has a predicted pKa of 5.00±0.50 . This ΔpKa of 0.53 units reflects the electron-withdrawing effect of the pyridine nitrogen at the 3-position versus the 4-position. Additionally, the pyridin-4-yl free base regioisomer has a computed XLogP3-AA of 1.7 [1], whereas the pyridin-3-yl dihydrochloride salt has LogP = 0.77 , indicating that even after correcting for salt form, the regioisomer choice contributes to lipophilicity differences. In PET radiopharmaceutical applications using pyridin-3-yl-sulfonyl glycinate tert-butyl esters, optimized radiochemical yields of 32–35% (non-decay corrected) were achieved at 150°C in DMSO within 10 minutes [2], demonstrating that the 3-yl architecture is compatible with [¹⁸F]fluoride nucleophilic heteroaromatic substitution chemistry.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design Molecular recognition

tert-Butyl Ester Orthogonal Deprotection: Selective Cleavage in the Presence of Methyl, Ethyl, and Benzyl Esters Enables Divergent Synthetic Strategies

The tert-butyl ester group on the target compound enables selective deprotection under conditions where methyl, ethyl, isopropyl, and benzyl esters remain intact. The established method using thionyl chloride at room temperature converts tert-butyl esters to acid chlorides in yields ≥89%, while the cited reference comparator esters (methyl, ethyl, isopropyl, benzyl) are essentially unreactive under identical conditions [1]. More broadly, tert-butyl esters are cleaved by treatment with TFA/DCM (50% v/v) at room temperature, or with 6N HCl, without affecting methyl esters, which require harsher saponification conditions [2]. This orthogonal reactivity profile means that the tert-butyl protected carboxyl group can be unmasked at a late synthetic stage without disturbing other ester protecting groups—a decisive advantage in convergent synthetic routes where multiple carboxyl functionalities must be sequentially addressed.

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection Multi-step synthesis

Dihydrochloride Salt Stoichiometry Provides Predictable Base Requirements for Peptide Coupling: 2.0 eq Base Needed vs. 1.0 eq for Monohydrochloride

The dihydrochloride salt form contains two equivalents of HCl per molecule of amino acid ester (molecular formula C₁₁H₁₈Cl₂N₂O₂, MW 281.18 g/mol) . In contrast, the monohydrochloride salt (CAS 112195-03-6; C₁₁H₁₇ClN₂O₂, MW 244.72 g/mol) contains only one equivalent of HCl . When performing peptide coupling reactions, amino acid ester hydrochlorides require one equivalent of a tertiary base (such as NMM or DIEA) per equivalent of HCl to liberate the free amine nucleophile . For the dihydrochloride, this translates to a requirement of 2.0 equivalents of base per equivalent of substrate, versus 1.0 equivalent for the monohydrochloride. This distinction directly affects reaction stoichiometry, the volume of base needed at scale, and the salt load in the crude reaction mixture—factors that influence both coupling efficiency and purification burden.

Peptide coupling Amide bond formation Solid-phase synthesis Reaction design

Commercial Dihydrochloride Purity (97–98%) Matches or Exceeds Free Base Specifications with Documented Storage Stability

The dihydrochloride salt is commercially available at purities of 97% (Fluorochem) and NLT 98% (MolCore) . For comparison, the free base tert-butyl 2-amino-2-(pyridin-3-yl)acetate (CAS 327053-21-4) is supplied at 98% purity by AKSci and 95% by Beyotime , while the (S)-enantiomer free base is specified at 95% minimum purity . The dihydrochloride thus matches the highest available purity tier for this compound class. Critically, the dihydrochloride salt is specified for long-term storage at 20°C for 2 years , whereas the free base glycine tert-butyl ester is noted as air-sensitive and requires storage under inert atmosphere , indicating that the salt form provides practical handling advantages during long-term laboratory storage and multi-step synthesis campaigns.

Quality control Procurement specification Storage stability Reproducibility

Application Scenarios for tert-Butyl pyridin-3-ylglycinate dihydrochloride Based on Differentiated Evidence


Fmoc-Solid-Phase Peptide Synthesis Requiring Orthogonal Side-Chain Deprotection and High Aqueous Compatibility

The dihydrochloride salt form's LogP of 0.77 ensures aqueous solubility during Fmoc-SPPS coupling steps performed in DMF/water mixtures, minimizing on-resin aggregation of growing peptide chains. The tert-butyl ester provides orthogonal protection—cleavable with TFA (50% in DCM, RT) [1]—while Fmoc and side-chain protecting groups (e.g., Boc, Trt, Pbf) are independently removed, enabling sequential deprotection in convergent strategies. The 2.0 equivalents of base stoichiometry (vs. 1.0 eq for monohydrochloride) must be factored into coupling calculations , but the predictable 2:1 base-to-substrate ratio simplifies automation on peptide synthesizers where base delivery is programmable.

Synthesis of Pyridine-Containing Kinase Inhibitor Intermediates with Defined Regioisomeric Integrity

The pyridin-3-yl regioisomer's pKa of 5.53±0.50 makes the pyridine nitrogen predominantly unprotonated (~1.3% protonated) at physiological pH 7.4, allowing the nitrogen to act as a hydrogen bond acceptor in ATP-binding pocket interactions typical of kinase inhibitors. The 3-yl substitution pattern places the nitrogen at a different vector angle relative to the glycine α-carbon compared to the 4-yl isomer, and procurement of the confirmed 3-yl regioisomer avoids the confounding of structure-activity relationships that would arise if a mixed or incorrect regioisomer were inadvertently substituted. In [¹⁸F]PET tracer development, the 3-yl sulfonyl glycinate architecture demonstrated 32–35% radiochemical yields under optimized conditions [2], validating this scaffold for radiolabeling applications.

Multi-Step Convergent Synthesis Requiring Late-Stage Carboxylic Acid Unmasking

The tert-butyl ester group enables late-stage deprotection of the glycine carboxyl group after all other synthetic manipulations are complete. The SOCl₂ method converts the tert-butyl ester to the corresponding acid chloride in ≥89% yield at room temperature, while methyl, ethyl, isopropyl, and benzyl esters remain fully intact [1]. This selectivity allows chemists to carry an orthogonally protected carboxyl handle through multiple synthetic steps, then unmask it specifically for final fragment coupling or bioconjugation without disturbing other ester functionalities present in the target molecule.

Bioconjugation and Aqueous-Phase Chemistry Requiring High Solubility Without Organic Co-Solvents

The dihydrochloride salt form's water solubility (class-level inference: >3.3-fold higher than monohydrochloride forms based on amino acid solubility data [3]) enables bioconjugation reactions (e.g., NHS ester formation, amidation with lysine residues, or strain-promoted azide-alkyne cycloaddition) to be conducted in predominantly aqueous buffers. This reduces the need for DMSO or DMF co-solvents that can denature proteins or interfere with biological activity assays. The compound's LogP of 0.77 positions it favorably at the interface of aqueous solubility and sufficient membrane permeability for cell-based assays, and its documented 2-year storage stability at 20°C supports procurement for long-term medicinal chemistry programs without repeated re-purchasing due to degradation.

Quote Request

Request a Quote for tert-Butyl pyridin-3-ylglycinate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.